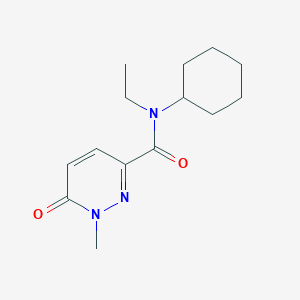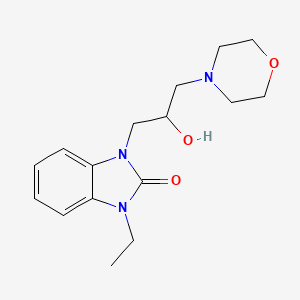
4-chloro-N-cyclopropyl-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclopropyl-N-ethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
4-chloro-N-cyclopropyl-N-ethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates, which are involved in a variety of cellular processes. By inhibiting CK2 activity, 4-chloro-N-cyclopropyl-N-ethylbenzamide can disrupt signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 4-chloro-N-cyclopropyl-N-ethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-cyclopropyl-N-ethylbenzamide is that it is a highly specific inhibitor of CK2, which can minimize off-target effects. However, 4-chloro-N-cyclopropyl-N-ethylbenzamide can also have cytotoxic effects at high concentrations, which can limit its use in some experiments. In addition, 4-chloro-N-cyclopropyl-N-ethylbenzamide can be difficult to solubilize, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-cyclopropyl-N-ethylbenzamide. One area of interest is the development of combination therapies that use 4-chloro-N-cyclopropyl-N-ethylbenzamide in conjunction with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of 4-chloro-N-cyclopropyl-N-ethylbenzamide in other diseases, such as viral infections and neurodegenerative disorders. Additionally, there is ongoing research on the development of more potent and selective CK2 inhibitors that may have improved therapeutic potential compared to 4-chloro-N-cyclopropyl-N-ethylbenzamide.
Méthodes De Synthèse
4-chloro-N-cyclopropyl-N-ethylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine, followed by reaction with ethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-chloro-N-cyclopropyl-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-cyclopropyl-N-ethylbenzamide has also been investigated for its potential role in other diseases, such as neurodegenerative disorders and viral infections.
Propriétés
IUPAC Name |
4-chloro-N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(11-7-8-11)12(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTQTULDCDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)





![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)




![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)